1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(4-pyridin-2-ylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(4-pyridin-2-ylphenyl)urea is a chemical compound that has been the subject of scientific research due to its potential use in the treatment of various diseases. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(4-pyridin-2-ylphenyl)urea involves the inhibition of a specific enzyme called glycogen synthase kinase-3 (GSK-3). This enzyme is involved in various cellular processes, including the regulation of glucose metabolism, cell proliferation, and cell survival. By inhibiting GSK-3, this compound can potentially have a therapeutic effect on various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on cells and tissues. These effects include the regulation of glucose metabolism, the inhibition of cell proliferation, and the induction of apoptosis (programmed cell death).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(4-pyridin-2-ylphenyl)urea in lab experiments include its unique mechanism of action, its potential therapeutic effects on various diseases, and its ability to regulate glucose metabolism. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise for its synthesis, as well as the potential for toxicity and side effects.
Direcciones Futuras
There are several future directions for the study of 1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(4-pyridin-2-ylphenyl)urea. These include further investigation of its mechanism of action, its potential use in the treatment of various diseases, and the development of more efficient and cost-effective synthesis methods. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(4-pyridin-2-ylphenyl)urea involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-bromocyclopentanone with imidazole to form a cyclopentylimidazole intermediate. This intermediate is then reacted with 4-bromopyridine to form the desired product.
Aplicaciones Científicas De Investigación
1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(4-pyridin-2-ylphenyl)urea has been the subject of scientific research due to its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Studies have shown that this compound has a unique mechanism of action that makes it a promising candidate for further study.
Propiedades
IUPAC Name |
1-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(4-pyridin-2-ylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(24-18-5-3-6-19(18)25-13-12-21-14-25)23-16-9-7-15(8-10-16)17-4-1-2-11-22-17/h1-2,4,7-14,18-19H,3,5-6H2,(H2,23,24,26)/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLINEDDUYANKG-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CN=C2)NC(=O)NC3=CC=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)NC3=CC=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.